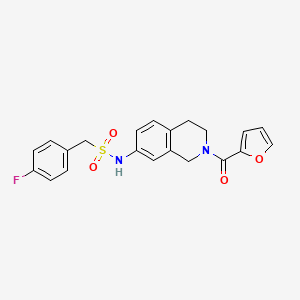

1-(4-fluorophenyl)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

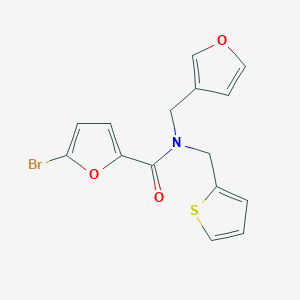

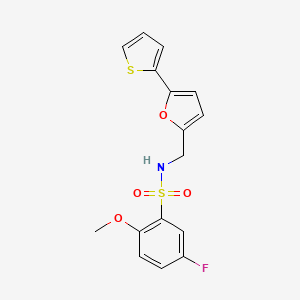

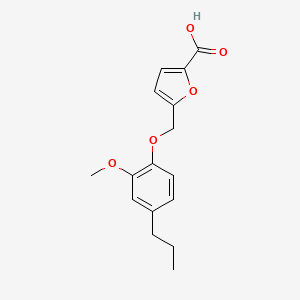

The synthesis of furan derivatives, such as the compound , involves numerous methods. Furan is a planar five-member heterocyclic ring with 4C and 1O atom and in ring O is present in 1st positions . The incorporation of the furan nucleus is an important synthetic strategy in drug discovery .Chemical Reactions Analysis

Furan derivatives have broadened scope in remedying various dispositions in clinical medicines. Numerous methods for the synthesis of furans and also their various structure reactions offer enormous scope in the field of medicinal chemistry .Aplicaciones Científicas De Investigación

Structure-Activity Relationship and Vasodilation Activity

Research on derivatives of 1,2,3,4-tetrahydroisoquinoline, such as the study by Anan et al. (1996), demonstrates the significance of structure-activity relationships in developing compounds with potent DA1 agonistic activities. The study identifies a compound as a potent renal vasodilator, highlighting the potential of similar structures in therapeutic applications relating to vasodilation and cardiovascular research (Anan et al., 1996).

Enzymatic Inhibition

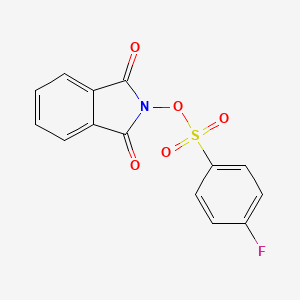

Compounds with methanesulfonyl and fluorine groups have been studied for their enzymatic inhibition properties. For instance, the work by Kitz and Wilson (1963) on methanesulfonyl fluoride as an oxydiaphoric inhibitor of acetylcholinesterase demonstrates the relevance of such studies in understanding enzyme inhibition mechanisms and designing inhibitors (Kitz & Wilson, 1963).

Inhibitory Potency and Molecular Interactions

Grunewald et al. (2006) explored the binding of 3-fluoromethyl-7-sulfonyl-1,2,3,4-tetrahydroisoquinolines and their isosteric sulfonamides to the active site of phenylethanolamine N-methyltransferase (PNMT). This study, by examining the inhibitory potency and molecular interactions of these compounds, provides valuable insights into the design of selective inhibitors for biomedical research (Grunewald et al., 2006).

Supramolecular Chemistry and X-ray Characterization

The synthesis, X-ray characterization, and analysis of tetrahydro-diepoxybenzo[de]isoquinoline derivatives by Grudova et al. (2020) emphasize the importance of structural analysis and supramolecular chemistry in understanding the interactions and properties of complex molecules. This research could provide a framework for studying similar fluorophenyl and methanesulfonamide-containing compounds (Grudova et al., 2020).

Asymmetric Synthesis and Stereocenters

Bhosale et al. (2022) discussed the asymmetric addition of α-fluoro(phenylsulfonyl)methane derivatives to cyclic N-acyliminium, highlighting the creation of sulfone-bearing contiguous quaternary stereocenters. This study showcases the potential of similar compounds in asymmetric synthesis and the creation of stereocenters, which is crucial for the development of chiral pharmaceuticals (Bhosale et al., 2022).

Mecanismo De Acción

The mechanism of action of furan derivatives can vary widely depending on the specific compound and its intended use. Furan drugs can act on various targets or receptors in the body like they act as MAO inhibitors, kappa opioid receptor agonist, sigma receptor agonist, GABA receptor agonist, COX-2 inhibitor, Beta blockers, μ opioid receptor agonist, muscarinic receptor agonist, α-adrenergic blockers, calcium channel blockers etc .

Direcciones Futuras

Propiedades

IUPAC Name |

1-(4-fluorophenyl)-N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19FN2O4S/c22-18-6-3-15(4-7-18)14-29(26,27)23-19-8-5-16-9-10-24(13-17(16)12-19)21(25)20-2-1-11-28-20/h1-8,11-12,23H,9-10,13-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXNNEGXAJSZHKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC=C(C=C3)F)C(=O)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-fluorophenyl)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[2-[2-(3-chloroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2779079.png)

![9-benzyl-3-(2-ethoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2779081.png)

![2-Methyl-6-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-carbonyl]pyridazin-3-one](/img/structure/B2779083.png)

![Ethyl 4-[2-hydroxy-3-(2-isopropyl-5-methylphenoxy)propyl]-1-piperazinecarboxylate hydrochloride](/img/structure/B2779084.png)

![(E)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(N-methylanilino)-3-nitrophenyl]prop-2-enamide](/img/structure/B2779089.png)

![ethyl 3-carbamoyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2779092.png)

![N-[[4-[Benzyl(methyl)amino]oxan-4-yl]methyl]-2-chloroacetamide](/img/structure/B2779094.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-2-(4-(ethylthio)phenyl)-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2779096.png)